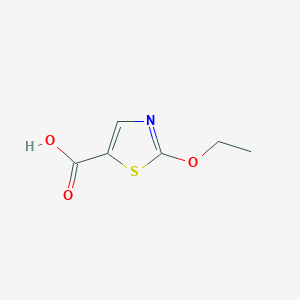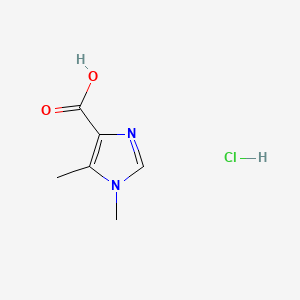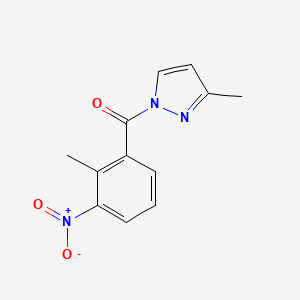![molecular formula C18H20N2OS B7456348 3-[3-(3,4-dimethylphenyl)sulfanylpropyl]-1H-benzimidazol-2-one](/img/structure/B7456348.png)
3-[3-(3,4-dimethylphenyl)sulfanylpropyl]-1H-benzimidazol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-(3,4-dimethylphenyl)sulfanylpropyl]-1H-benzimidazol-2-one, commonly known as DMPSB, is a benzimidazole derivative that has gained significant attention in scientific research due to its potential therapeutic applications. DMPSB is a sulfur-containing compound that has been synthesized through various methods and has shown promising results in various biological systems.
Wissenschaftliche Forschungsanwendungen
DMPSB has shown potential therapeutic applications in various biological systems. Studies have shown that DMPSB has anti-inflammatory, antioxidant, and anticancer properties. DMPSB has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. DMPSB has also been shown to reduce inflammation in animal models of inflammatory diseases such as arthritis and colitis. Additionally, DMPSB has been shown to protect against oxidative stress in various cell types.
Wirkmechanismus
The exact mechanism of action of DMPSB is not fully understood. However, studies have suggested that DMPSB may exert its effects through the inhibition of various signaling pathways involved in inflammation, oxidative stress, and cancer cell growth. DMPSB has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation and cancer cell growth. DMPSB has also been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification pathways.
Biochemical and Physiological Effects:
DMPSB has been shown to have various biochemical and physiological effects. DMPSB has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. DMPSB has also been shown to reduce the production of reactive oxygen species and lipid peroxidation products in various cell types. Additionally, DMPSB has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
DMPSB has several advantages for lab experiments. DMPSB is a small molecule that can be easily synthesized and modified. DMPSB has also been shown to have low toxicity in animal models, making it a safe candidate for further research. However, DMPSB has some limitations for lab experiments. DMPSB has poor solubility in water, which can make it difficult to administer in vivo. Additionally, DMPSB has not been extensively studied in humans, and its safety and efficacy in humans are not fully understood.
Zukünftige Richtungen
There are several future directions for DMPSB research. One potential direction is to investigate the efficacy of DMPSB in combination with other anticancer drugs. Another potential direction is to investigate the safety and efficacy of DMPSB in humans. Additionally, further studies are needed to fully understand the mechanism of action of DMPSB and its potential therapeutic applications in various diseases. Overall, DMPSB has shown promising results in various biological systems and has the potential to be a valuable therapeutic agent in the future.
Synthesemethoden
DMPSB can be synthesized through various methods, including the reaction of 3-(3-bromo-propyl)-1H-benzimidazol-2-one with 3,4-dimethylthiophenol in the presence of a base such as potassium carbonate. Another method involves the reaction of 3-(3-chloro-propyl)-1H-benzimidazol-2-one with 3,4-dimethylthiophenol in the presence of a copper catalyst. Both methods yield DMPSB as a white crystalline solid.
Eigenschaften
IUPAC Name |
3-[3-(3,4-dimethylphenyl)sulfanylpropyl]-1H-benzimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2OS/c1-13-8-9-15(12-14(13)2)22-11-5-10-20-17-7-4-3-6-16(17)19-18(20)21/h3-4,6-9,12H,5,10-11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWWCXKGKOCZRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)SCCCN2C3=CC=CC=C3NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(3,4-dimethylphenyl)sulfanylpropyl]-1H-benzimidazol-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Azabicyclo[4.1.0]heptane-5-carbonitrile hydrochloride](/img/structure/B7456271.png)
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 2,5-dimethylbenzoate](/img/structure/B7456277.png)


![2-{methyl[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]amino}benzoic acid](/img/structure/B7456311.png)
![N-cyclohexyl-2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B7456331.png)
![[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate](/img/structure/B7456335.png)

![4-Chloro-2-nitropyrazolo[1,5-A]pyrazine](/img/structure/B7456346.png)




